molecular formula C17H15NO4S B7747389 (E)-2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile

(E)-2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B7747389
M. Wt: 329.4 g/mol
InChI Key: PHQPDQDVMCZLHT-LFIBNONCSA-N
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Description

(E)-2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-21-14-8-9-17(22-2)13(10-14)11-16(12-18)23(19,20)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQPDQDVMCZLHT-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.

    Formation of the nitrile group: The nitrile group can be introduced by reacting an appropriate aldehyde or ketone with hydroxylamine to form an oxime, followed by dehydration using reagents like phosphorus pentachloride or thionyl chloride.

    Coupling reactions: The final step involves coupling the benzenesulfonyl chloride with the nitrile and methoxy-substituted phenyl group under basic conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a probe for biological pathways.

    Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile: Lacks the methoxy groups, which may affect its reactivity and applications.

    (E)-2-(benzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a single methoxy group, which could influence its chemical properties differently.

    (E)-2-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile: Has methoxy groups in different positions, potentially altering its biological activity.

Uniqueness

(E)-2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

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